Neohesperidin

Description

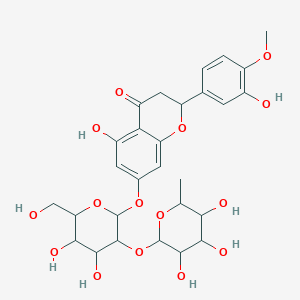

(S)-7-(((2-O-6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one has been reported in Uncaria hirsuta, Citrus reticulata, and other organisms with data available.

antiulcer agent from the fruits of Poncirus trifoliata; structure in first source

Properties

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGKVCXINMKCAZ-UZRWAPQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927668 | |

| Record name | Neohesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13241-33-3 | |

| Record name | Neohesperidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13241-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neohesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neohesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOHESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA5C88H3L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Neohesperidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of neohesperidin, a flavanone glycoside predominantly found in citrus fruits. This document details its structural features, physicochemical properties, and the experimental methodologies employed for its isolation and characterization.

Core Chemical Structure and Properties

This compound is a flavonoid belonging to the flavanone subclass. Its structure is characterized by a central three-ring system (A, B, and C rings) typical of flavanones. The core aglycone, hesperetin, is glycosidically linked to a disaccharide, neohesperidose, at the 7-position of the A ring. Neohesperidose consists of an α-L-rhamnopyranosyl unit linked to a β-D-glucopyranosyl unit via a (1→2) glycosidic bond. The stereochemistry at the C2 position of the C ring is (S).

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-7-{[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C28H34O15 | [1][2][3] |

| Molecular Weight | 610.56 g/mol | [1][3] |

| Appearance | White to off-white powder | |

| Melting Point | 239-243 °C | |

| Water Solubility | 3.98 mg/L at 20 °C | |

| LogP | -0.69 at 20 °C |

Structural Elucidation and Spectroscopic Analysis

The chemical structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified table of 1H and 13C NMR chemical shifts for every atom in the this compound molecule was not definitively available in the reviewed literature, the expected signals can be inferred from the known structure and data for similar flavonoid glycosides.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A and B rings, the protons of the heterocyclic C ring, and the protons of the glucose and rhamnose sugar moieties. The anomeric protons of the glucose and rhamnose units are particularly diagnostic.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 28 carbon atoms. The carbonyl carbon (C-4) of the flavanone skeleton will appear significantly downfield. The chemical shifts of the carbons in the sugar units are indicative of the type of sugar and the glycosidic linkages.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. In negative ion mode ESI-MS/MS, this compound typically exhibits a deprotonated molecular ion [M-H]⁻ at m/z 609. Subsequent fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the hesperetin aglycone at m/z 301. Further fragmentation of the aglycone can also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol typically shows two major absorption bands, which are characteristic of the flavanone chromophore. These bands are generally observed around 285 nm (Band II, corresponding to the A-ring) and 325 nm (Band I, corresponding to the B-ring).

Experimental Protocols

Isolation and Purification of this compound from Citrus Peel

The following is a representative protocol for the isolation and purification of this compound from citrus sources, based on commonly employed techniques.

Objective: To extract and purify this compound from the peel of citrus fruits.

Materials:

-

Dried and powdered citrus peel (e.g., from bitter orange, Citrus aurantium)

-

Methanol or ethanol

-

Macroporous adsorbent resin (e.g., D101)

-

Deionized water

-

Solvents for chromatography (e.g., ethyl acetate, n-butanol, water)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Extraction: The dried citrus peel powder is extracted with a suitable solvent, such as methanol or aqueous ethanol, at an elevated temperature. This can be performed using maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-conditioned macroporous resin column.

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

This compound and other flavonoids are then eluted with a gradient of aqueous ethanol. Fractions are collected and monitored by HPLC.

-

-

Further Purification (Optional): For higher purity, fractions enriched with this compound can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

-

Crystallization: The purified this compound is obtained as a solid by crystallization from a suitable solvent system, such as aqueous methanol.

-

Purity Analysis: The purity of the isolated this compound is assessed by HPLC, and its identity is confirmed by MS and NMR spectroscopy.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

3.2.2. Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to aid ionization.

-

Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

3.2.3. UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam spectrophotometer.

-

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Visualization of Chemical Structure

The chemical structure of this compound is depicted below, illustrating the connectivity of the hesperetin aglycone and the neohesperidose moiety.

Caption: Chemical structure of this compound.

The diagram above illustrates the fundamental components of the this compound molecule: the hesperetin aglycone and the neohesperidose disaccharide, connected by a 7-O-glycosidic linkage. This structural arrangement is responsible for its characteristic chemical and biological properties.

References

The Biosynthesis of Neohesperidin in Citrus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidin, a flavanone glycoside predominantly found in citrus species, is a compound of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Its biosynthetic pathway is a complex, multi-step process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in citrus plants, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource, offering detailed experimental protocols for the quantification of pathway metabolites and analysis of gene expression, alongside a summary of available quantitative data to facilitate further research and application in drug development.

Introduction

The unique flavor profile of many citrus fruits is in part determined by the presence of specific flavonoid glycosides. Among these, this compound (hesperetin-7-O-neohesperidoside) is a prominent bitter compound found in high concentrations in certain citrus varieties like the bitter orange (Citrus aurantium). Beyond its contribution to taste, this compound has garnered considerable attention for its pharmacological potential. Understanding its biosynthesis is crucial for harnessing its benefits, whether through metabolic engineering of plants or microbial production systems.

This guide delineates the complete biosynthetic route to this compound, from the initial precursor L-phenylalanine to the final glycosylated flavanone. It will cover the key enzymes, their substrates, and products, and present the available kinetic data. Furthermore, detailed methodologies for crucial experiments are provided to enable researchers to investigate this pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, which itself is an extension of the general phenylpropanoid pathway. The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA.

-

Flavanone Synthesis: Formation of the flavanone core structure, hesperetin.

-

Glycosylation: Sequential addition of glucose and rhamnose to hesperetin to yield this compound.

The complete pathway is illustrated in the diagram below, followed by a detailed description of each enzymatic step.

Phenylpropanoid Pathway

The synthesis of this compound begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL) PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a key regulatory step in the phenylpropanoid pathway.

-

Step 2: Cinnamate 4-Hydroxylase (C4H) C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.

-

Step 3: 4-Coumarate-CoA Ligase (4CL) 4CL activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA, the direct precursor for flavonoid synthesis.

Flavanone Synthesis

The formation of the characteristic C6-C3-C6 flavonoid backbone is initiated by chalcone synthase.

-

Step 4: Chalcone Synthase (CHS) CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Step 5: Chalcone Isomerase (CHI) CHI catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Step 6: Flavanone 3'-Hydroxylase (F3'H) While not directly in the lineage of this compound from naringenin, it is important to note that hydroxylation patterns on the B-ring of flavanones are critical. In the case of this compound, the precursor is hesperetin, which has a hydroxyl group at the 3' position. This hydroxylation can occur at the level of naringenin to form eriodictyol, which is then methylated to produce hesperetin, or hydroxylation can occur on p-coumaroyl-CoA to form caffeoyl-CoA which then enters the flavonoid pathway. For simplicity, the direct hydroxylation of naringenin to hesperetin by a flavonoid 3'-hydroxylase (F3'H) is often depicted.

Glycosylation

The final steps in this compound biosynthesis involve the sequential addition of sugar moieties to the hesperetin aglycone.

-

Step 7: Flavanone 7-O-Glucosyltransferase (F7GAT) This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of hesperetin, forming hesperetin-7-O-glucoside.

-

Step 8: 1,2-Rhamnosyltransferase (1,2RhaT) The final and defining step is the addition of a rhamnose unit from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached to hesperetin-7-O-glucoside. This specific 1,2-linkage is what distinguishes neohesperidosides from the tasteless rutinosides, which have a 1,6-linkage.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway in citrus. It is important to note that kinetic data for all enzymes, particularly from a single citrus species under uniform conditions, is not fully available in the literature.

| Enzyme | Abbreviation | Substrate | Km (µM) | Vmax (pkat/mg protein) | Citrus Species | Reference |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Data not available | Data not available | Citrus spp. | |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | Data not available | Data not available | Citrus spp. | |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid | Data not available | Data not available | Citrus spp. | |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA | Data not available | Data not available | Citrus spp. | |

| Chalcone Isomerase | CHI | Naringenin chalcone | Data not available | Data not available | Citrus spp. | |

| Flavanone 7-O-Glucosyltransferase | F7GAT | Hesperetin | 124 | Data not available | Citrus paradisi | [1] |

| UDP-Glucose | 243 | Data not available | Citrus paradisi | [1] | ||

| 1,2-Rhamnosyltransferase | 1,2RhaT | Hesperetin-7-O-glucoside | 41.5 | Data not available | Citrus maxima | [2] |

| UDP-Rhamnose | 1.1 | Data not available | Citrus maxima | [2] |

Experimental Protocols

Quantification of this compound and its Precursors by HPLC-DAD

This protocol outlines a method for the simultaneous quantification of hesperetin and this compound in citrus plant tissues.

4.1.1. Sample Preparation

-

Freeze-dry citrus tissue (e.g., peel, leaves) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-DAD Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 90-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

DAD Wavelength: 280 nm for hesperetin and this compound.

4.1.3. Quantification

Prepare standard curves for hesperetin and this compound using authentic standards of known concentrations. Quantify the compounds in the samples by comparing their peak areas to the respective standard curves.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of key genes in the this compound biosynthesis pathway.

4.2.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from approximately 100 mg of citrus tissue using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0) and by gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4.2.2. qRT-PCR

-

Design and validate primers for the target genes (PAL, C4H, 4CL, CHS, CHI, F7GAT, 1,2RhaT) and a reference gene (e.g., Actin or GAPDH).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 1 min.

-

-

-

Perform a melt curve analysis to verify the specificity of the amplified products.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Enzyme Assay for Flavanone 7-O-Glucosyltransferase (F7GAT)

This protocol provides a method for assaying the activity of F7GAT in crude protein extracts from citrus tissues.[3]

4.3.1. Protein Extraction

-

Grind 1 g of fresh citrus tissue in liquid nitrogen to a fine powder.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

4.3.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

100 µM Hesperetin (substrate)

-

2 mM UDP-Glucose (co-substrate)

-

Crude enzyme extract (up to 50 µg of protein)

-

Make up to a final volume of 100 µL with sterile water.

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge at 13,000 x g for 10 minutes to pellet any precipitate.

-

Analyze the supernatant by HPLC-DAD as described in section 4.1 to quantify the product, hesperetin-7-O-glucoside.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other flavonoid pathways, is tightly regulated at multiple levels.

-

Transcriptional Regulation: The expression of the biosynthetic genes is controlled by a complex network of transcription factors, including MYB, bHLH, and WD40 proteins. These transcription factors can be induced by various developmental and environmental cues.

-

Signaling Pathways:

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are known to be involved in plant defense responses and can be activated by various stresses. This activation can lead to the upregulation of flavonoid biosynthesis genes, including those in the this compound pathway, as part of the plant's defense mechanism.

-

Hormonal Regulation: Plant hormones such as jasmonic acid, salicylic acid, and ethylene play crucial roles in regulating secondary metabolism. Ethylene, for instance, has been shown to induce the expression of PAL in citrus fruit peel, which would enhance the flux into the phenylpropanoid pathway.

-

References

- 1. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

A Technical Guide to the Physical and Chemical Properties of Neohesperidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical and chemical properties of neohesperidin, a flavanone glycoside predominantly found in citrus fruits. As a precursor to the potent sweetener this compound Dihydrochalcone (NHDC) and a biologically active molecule in its own right, a thorough understanding of its characteristics is crucial for its application in research and development.

Core Physical and Chemical Properties

This compound is a white to light-yellow crystalline powder.[1][2] Its fundamental properties are essential for handling, formulation, and experimental design. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄O₁₅ | [1][3][4] |

| Molecular Weight | 610.56 g/mol | |

| Appearance | White to light-yellow crystalline powder | |

| Melting Point | 239–243 °C | |

| Boiling Point | 933.7 ± 65.0 °C (Predicted) | |

| Density | 1.65 ± 0.1 g/cm³ (Predicted) | |

| Purity | ≥ 98% (by HPLC) |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications, from biological assays to formulation development. As a glycoside, its solubility is influenced by the sugar moiety attached to the flavanone structure.

| Solvent | Solubility | Source(s) |

| Methanol | Easily soluble | |

| Ethanol | Soluble | |

| DMSO | Soluble (~25 mg/mL for NHDC) | |

| Dimethylformamide (DMF) | Soluble (~50 mg/mL for NHDC) | |

| Water | Slightly soluble in cold water, freely soluble in hot water (data for NHDC) | |

| Ether | Almost insoluble |

Note: Much of the detailed solubility data, particularly in aqueous systems, has been generated for its more commercially prevalent derivative, this compound Dihydrochalcone (NHDC). However, the general trends are informative for this compound.

Chemical Structure and Stability

This compound is a flavanone glycoside, consisting of the aglycone hesperetin bonded to a neohesperidose disaccharide (rhamnose and glucose). This structure is the basis for its chemical properties and biological activities.

-

Stability : While comprehensive stability data for this compound is limited, studies on its derivative, NHDC, show it is stable under normal food processing and storage conditions. NHDC exhibits maximum stability in the pH range of 3-5 and is resistant to hydrolysis above pH 2 at room temperature. The degradation kinetics in solution have been observed to follow a pseudo-first-order reaction.

-

Reactivity : The most significant chemical reaction of this compound is its catalytic hydrogenation under alkaline conditions. This process breaks the heterocyclic ring and reduces a carbonyl group, converting the bitter this compound into the intensely sweet this compound Dihydrochalcone (NHDC).

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

-

UV-Vis Spectroscopy : In ethanol, this compound exhibits two main absorption peaks. The UV absorption spectrum shows maximum peaks (λmax) at approximately 227 nm and 283 nm, which are characteristic of the flavanone structure.

-

FT-IR Spectroscopy : The infrared spectrum of this compound shows characteristic bands corresponding to its functional groups. Key absorptions include a strong band for the C=O stretching of the conjugated carbonyl group (around 1635-1650 cm⁻¹), bands for aromatic C=C stretching (1400-1600 cm⁻¹), and broad absorptions for O-H stretching from the numerous hydroxyl groups.

-

NMR Spectroscopy : ¹H and ¹³C NMR are essential for detailed structural elucidation. The spectra are complex due to the presence of both the flavanone skeleton and the two sugar moieties. The anomeric protons of the glucose and rhamnose units typically appear as distinct doublets in the ¹H NMR spectrum, providing key information on the glycosidic linkage.

Experimental Protocols

Detailed and reproducible methodologies are paramount for scientific research. Below are standard protocols for determining key physical properties of flavonoids like this compound.

This method determines the temperature range over which the solid compound transitions to a liquid.

-

Sample Preparation : A small amount of dry this compound is finely crushed into a powder using a mortar and pestle.

-

Capillary Loading : The open end of a glass capillary tube is tapped into the powder. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup : The loaded capillary is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) alongside a calibrated thermometer.

-

Heating : The sample is heated rapidly to about 15-20 °C below the expected melting point (239 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁–T₂.

References

Preliminary Studies on Neohesperidin and Bone Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on neohesperidin, a citrus flavonoid, and its potential therapeutic effects on bone health. The document synthesizes findings from various in vitro and in vivo studies, focusing on the molecular mechanisms, cellular effects, and potential applications in treating bone disorders like osteoporosis.

Introduction

This compound is a flavanone glycoside predominantly found in citrus fruits.[1][2] Like other flavonoids, it possesses anti-inflammatory and antioxidant properties that are being investigated for various therapeutic applications.[2][3] Recent research has highlighted its potential role in bone metabolism, suggesting it may be a valuable agent for controlling bone diseases such as osteoporosis and rheumatoid arthritis.[4] This guide summarizes the current understanding of this compound's impact on bone cell function, the signaling pathways it modulates, and the outcomes observed in preclinical models.

Effects of this compound on Bone Cell Function

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Preliminary studies indicate that this compound beneficially influences this balance by simultaneously inhibiting osteoclast activity and promoting osteoblast function.

Inhibition of Osteoclast Differentiation and Bone Resorption

Multiple studies have demonstrated that this compound exerts an inhibitory effect on osteoclastogenesis (the formation of osteoclasts) and their resorptive activity. In vitro, this compound has been shown to suppress the differentiation of bone marrow macrophages into mature osteoclasts induced by the Receptor Activator of NF-κB Ligand (RANKL). This inhibition is accompanied by a significant reduction in the expression of key osteoclast marker genes, including tartrate-resistant acid phosphatase (TRAP) and cathepsin K.

Promotion of Osteoblast Proliferation and Differentiation

Conversely, this compound has been found to promote the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs), which are precursors to osteoblasts. Treatment of BMSCs with this compound leads to increased alkaline phosphatase (ALP) activity, enhanced calcium deposition, and the upregulation of crucial osteogenic markers such as Runt-related transcription factor 2 (Runx2), Osteocalcin (OCN), and Bone Morphogenetic Protein 2 (BMP-2).

Key Signaling Pathways Modulated by this compound

The effects of this compound on bone cells are mediated through its interaction with several key intracellular signaling pathways.

Inhibition of RANKL/NF-κB and Calcium Signaling in Osteoclasts

The primary mechanism for this compound's anti-osteoclastic effect is the inhibition of the RANKL-induced signaling cascade. It has been shown to prevent the activation of the nuclear factor-κB (NF-κB) pathway by inhibiting the degradation of its inhibitor, IκBα. Furthermore, this compound suppresses RANKL-induced calcium oscillations, which in turn inhibits the activation of the nuclear factor of activated T-cells (NFATc1), a master regulator of osteoclast differentiation. The MAPK pathway may also be involved, as related compounds like hesperetin have been shown to affect osteoclast differentiation via JNK downregulation.

Activation of BMP2-Wnt/β-catenin Signaling in Osteoblasts

This compound's pro-osteogenic effects are largely attributed to its activation of the Wnt/β-catenin signaling pathway. Studies have shown that this compound upregulates the expression of genes related to this pathway. It appears to act upstream by increasing the expression of BMP2, which subsequently activates the canonical Wnt pathway. This leads to the nuclear translocation of β-catenin, which then promotes the transcription of osteogenic genes like Runx2 and OCN. The pro-osteogenic effects of this compound can be partially blocked by Wnt pathway antagonists like Dickkopf-1 (DKK1), confirming the pathway's involvement.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro and in vivo studies on this compound.

Table 1: Summary of In Vitro Effects on Osteoclasts

| Cell Type | This compound Conc. | Key Findings | Reference |

|---|---|---|---|

| Bone Marrow Macrophages (BMMs) | Not Specified | Inhibited RANKL-induced osteoclast differentiation. | |

| BMMs | Not Specified | Suppressed expression of osteoclast markers TRAP and Cathepsin K. |

| BMMs | Not Specified | Inhibited RANKL-induced activation of NF-κB and calcium oscillations. | |

Table 2: Summary of In Vitro Effects on Osteoblasts/MSCs

| Cell Type | This compound Conc. | Key Findings | Reference |

|---|---|---|---|

| Bone Marrow MSCs | 0, 10, 30, 100 µM | Significantly improved proliferation, especially at 30 µM. | |

| Bone Marrow MSCs | Dose-dependent | Increased ALP activity and calcium deposition. | |

| Bone Marrow MSCs | Not Specified | Upregulated expression of Runx2, OCN, BMP-2, and β-catenin. |

| Bone Marrow MSCs | Not Specified | Identified 855 differentially expressed genes, with overexpression related to the Wnt/β-catenin pathway. | |

Table 3: Summary of In Vivo Effects in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Mice | This compound administration | Protected against bone loss, with effects similar to estrogen administration. | |

| Ovariectomized (OVX) Mice | This compound administration | Significantly reduced trabecular bone loss. | |

| Ovariectomized (OVX) Mice | This compound administration | Significantly reduced Osteoclast Number/Bone Surface (N.Oc/BS) and Osteoclast Surface/Bone Surface (Oc.S/BS). |

| Steroid-induced Femoral Head Necrosis Mice | this compound administration | Reduced histopathological changes and improved femoral head structure. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited this compound research.

In Vitro Osteoclast Differentiation Assay

-

Cell Isolation: Bone marrow cells are flushed from the femurs and tibias of mice.

-

Culture: Cells are cultured in α-MEM with M-CSF to generate bone marrow-derived macrophages (BMMs).

-

Differentiation Induction: BMMs are seeded and stimulated with RANKL and M-CSF in the presence or absence of various concentrations of this compound.

-

Staining and Analysis: After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.

In Vitro Osteogenic Differentiation Assay

-

Cell Culture: Bone Marrow Stromal Cells (BMSCs) are isolated and cultured.

-

Induction: Cells are treated with different concentrations of this compound (e.g., 0, 10, 30, 100 µM).

-

Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., 7 days), cells are fixed and stained for ALP activity, an early marker of osteogenic differentiation.

-

Alizarin Red S (ARS) Staining: At a later time point (e.g., 14-21 days), cells are fixed and stained with ARS to visualize calcium nodule deposition, indicating matrix mineralization.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated cells, reverse-transcribed to cDNA, and used for qRT-PCR to quantify the expression levels of target genes such as Runx2, OCN, ALP, BMP-2, RANKL, Cathepsin K, and β-catenin.

-

Western Blot: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of proteins such as NF-κB, IκBα, β-catenin, and phosphorylated components of the MAPK pathway.

In Vivo Ovariectomy (OVX) Mouse Model

-

Model Creation: Female mice undergo bilateral ovariectomy to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham-operated group serves as a control.

-

Treatment: Following surgery and recovery, OVX mice are treated with this compound (via oral gavage or other methods) or a vehicle control for a specified period (e.g., 4-6 weeks).

-

Analysis: At the end of the treatment period, femurs are harvested for analysis.

-

Micro-computed Tomography (micro-CT): Provides high-resolution 3D imaging to quantify bone microarchitecture parameters, such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histomorphometry: Bone sections are prepared and stained (e.g., H&E, TRAP) to quantify cellular parameters like osteoclast number per bone surface (N.Oc/BS) and osteoblast surface per bone surface (Ob.S/BS).

-

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising natural compound for promoting bone health. Its dual action of inhibiting bone resorption and stimulating bone formation makes it an attractive candidate for further development as a therapeutic agent for osteoporosis and other bone-related disorders.

Future research should focus on:

-

Dose-Response Studies: Establishing optimal therapeutic dosages and treatment durations in more extensive preclinical models.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand its in vivo behavior.

-

Clinical Trials: Advancing the research to well-designed human clinical trials to validate the safety and efficacy of this compound in treating bone loss.

-

Combination Therapies: Exploring the potential synergistic effects of this compound when combined with existing osteoporosis treatments.

References

- 1. This compound suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice | Garvan Institute of Medical Research [publications.garvan.org.au]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

The Crosstalk Between Neohesperidin and Gut Microbiota: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, is emerging as a significant modulator of gut microbiota and host health. Due to its low bioavailability in its native form, the bioactivity of this compound is largely dependent on its biotransformation by the colonic microbiota. This process not only enhances its absorption but also triggers a cascade of interactions that influence microbial composition, gut barrier integrity, and host inflammatory responses. This technical guide provides an in-depth analysis of the current scientific understanding of the this compound-gut microbiota axis, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and drug development in this promising area.

Introduction

The gut microbiota is increasingly recognized as a critical determinant of human health and disease. The intricate community of microorganisms residing in the gastrointestinal tract plays a pivotal role in metabolism, immunity, and even neurological function. Dietary phytochemicals, such as flavonoids, are known to exert a profound influence on this microbial ecosystem. This compound, with its characteristic neohesperidose moiety, is a prime example of a dietary compound whose health benefits are unlocked through microbial metabolism. Upon reaching the colon, gut bacteria enzymatically cleave this sugar group, releasing the aglycone hesperetin, which is more readily absorbed and biologically active. This guide delves into the specifics of this interaction, exploring the metabolic pathways, the resulting shifts in microbial populations, and the downstream effects on host physiology, with a particular focus on inflammatory pathways.

Metabolism of this compound by Gut Microbiota

The journey of this compound through the gastrointestinal tract is characterized by minimal absorption in the small intestine, leading to its arrival in the colon largely intact. Here, it becomes a substrate for a variety of bacterial enzymes. The primary metabolic event is the hydrolysis of the glycosidic bond, a reaction catalyzed by enzymes such as α-rhamnosidase and β-glucosidase, which are possessed by various gut commensals.

Key Metabolic Steps

The biotransformation of this compound can be summarized in the following key steps:

-

Deglycosylation: The neohesperidose sugar moiety is cleaved from the flavanone backbone, yielding hesperetin.

-

Ring Fission: The C-ring of the hesperetin molecule can be further broken down by microbial enzymes, leading to the formation of smaller phenolic acids.

This metabolic process is crucial, as the resulting metabolites, particularly hesperetin, exhibit enhanced biological activity compared to the parent glycoside.

Quantitative Effects of this compound on Gut Microbiota and Host Parameters

Recent studies have provided quantitative insights into how this compound supplementation can alter the gut microbial landscape and influence host physiology, particularly in the context of metabolic disorders. The following tables summarize key findings from a study investigating the effects of this compound in a high-fat diet (HFD)-induced colitis model in rats.[1][2]

Table 1: Effect of this compound on Gut Microbiota Composition

| Microbial Group | HFD Group | HFD + this compound (80 mg/kg) | Fold Change |

| Phylum | |||

| Firmicutes/Bacteroidetes Ratio | Increased | Significantly Decreased | - |

| Genus | |||

| Bacteroides | Decreased | Increased | ↑ |

| Blautia | Decreased | Increased | ↑ |

| Lactobacillus | Decreased | Increased | ↑ |

| Akkermansia | Decreased | Increased | ↑ |

Data adapted from a study on HFD-fed rats supplemented with this compound for 12 weeks.[1][2]

Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production (in vitro fecal fermentation)

| SCFA | HFD Group Feces | HFD + this compound Group Feces | % Increase |

| Acetic Acid (µmol/g) | 18.5 ± 1.2 | 25.4 ± 1.5 | ~37% |

| Propionic Acid (µmol/g) | 5.8 ± 0.5 | 9.2 ± 0.8 | ~59% |

| Butyric Acid (µmol/g) | 4.1 ± 0.4 | 7.8 ± 0.6 | ~90% |

Values are presented as mean ± SD. Data is from in vitro fermentation of fecal samples collected from HFD-fed rats with and without this compound supplementation.[1]

Table 3: Effect of this compound on Inflammatory Markers and Signaling Proteins

| Marker/Protein | HFD Group | HFD + this compound (80 mg/kg) | % Reduction |

| TNF-α (pg/mg protein) | 152.3 ± 10.1 | 89.5 ± 7.8 | ~41% |

| IL-1β (pg/mg protein) | 110.7 ± 9.2 | 65.1 ± 6.5 | ~41% |

| p-JAK2/JAK2 ratio | 2.79 ± 0.21 | 2.09 ± 0.18 | ~25% |

| p-STAT3/STAT3 ratio | 3.54 ± 0.25 | 2.60 ± 0.22 | ~26% |

Values are presented as mean ± SD. Protein levels were measured in the colonic tissue of HFD-fed rats.

Modulation of Inflammatory Signaling Pathways

A key mechanism through which the this compound-gut microbiota interaction exerts its beneficial effects is the modulation of host inflammatory signaling pathways. In the context of HFD-induced colitis, this compound has been shown to attenuate inflammation by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This pathway is a critical regulator of cytokine signaling and is often upregulated in inflammatory conditions.

The metabolites of this compound, along with the increased production of SCFAs, are thought to contribute to the downregulation of this pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides a detailed overview of the methodologies employed in a key study investigating the effects of this compound on HFD-induced colitis in rats.

Animal Model and Experimental Design

-

Animals: Male Sprague-Dawley rats, 6-8 weeks old.

-

Acclimatization: 1 week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Diet:

-

Control Group: Standard chow diet.

-

HFD Group: High-fat diet (e.g., 60% of calories from fat).

-

This compound Groups: HFD supplemented with this compound at 40 mg/kg and 80 mg/kg body weight.

-

-

Administration: this compound was administered daily via oral gavage for 12 consecutive weeks.

-

Sample Collection: At the end of the study period, fecal samples were collected for microbiota and SCFA analysis. Colonic tissue was harvested for histological and biochemical analysis.

Gut Microbiota Analysis

-

DNA Extraction: Total genomic DNA was extracted from fecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.

-

16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene was amplified by PCR using specific primers (e.g., 341F and 806R).

-

Sequencing: The amplified products were sequenced on an Illumina MiSeq platform.

-

Data Analysis: Raw sequences were processed using bioinformatics pipelines such as QIIME2 or mothur for quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses were performed to assess within-sample and between-sample diversity, respectively.

SCFA Analysis

-

Sample Preparation: Fecal samples were homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid) and centrifuged.

-

Derivatization (if necessary): The supernatant containing SCFAs may require derivatization for gas chromatography analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The prepared samples were analyzed by GC-MS to identify and quantify the concentrations of acetic, propionic, and butyric acids. Standard curves were generated using known concentrations of SCFA standards.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from colonic tissue using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, and p-STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Conclusion and Future Directions

The interaction between this compound and the gut microbiota represents a compelling area of research with significant therapeutic potential. The biotransformation of this compound by gut bacteria is a prerequisite for its beneficial effects on host health, which include the modulation of gut microbial composition, enhancement of SCFA production, and attenuation of inflammatory signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms underlying these effects.

Future research should focus on:

-

Identifying the specific bacterial species and enzymes responsible for this compound metabolism.

-

Elucidating the precise molecular mechanisms by which this compound metabolites and SCFAs modulate host signaling pathways.

-

Conducting well-controlled clinical trials to validate the therapeutic efficacy of this compound in human inflammatory and metabolic diseases.

A deeper understanding of the this compound-gut microbiota axis will undoubtedly pave the way for the development of novel prebiotics, functional foods, and targeted therapies for a range of health conditions.

References

The Solubility Profile of Neohesperidin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neohesperidin, a flavonoid glycoside found in citrus fruits, in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in the pharmaceutical and food industries. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound and its derivative, this compound dihydrochalcone (NHDC), has been reported in a range of organic solvents and aqueous solutions. The following table summarizes the available quantitative data to facilitate comparison.

| Compound | Solvent | Temperature | Solubility |

| This compound | Water | 37 °C | 161.81 µg/mL[1] |

| This compound Dihydrochalcone (NHDC) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL[2] |

| This compound Dihydrochalcone (NHDC) | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (ultrasonic assistance may be needed)[3] |

| This compound Dihydrochalcone (NHDC) | Dimethylformamide (DMF) | Not Specified | ~50 mg/mL[2] |

| This compound Dihydrochalcone (NHDC) | Ethanol | Not Specified | ~25 mg/mL[2] |

| This compound Dihydrochalcone (NHDC) | Ethanol | 20 °C | 12 g/L |

| This compound Dihydrochalcone (NHDC) | Ethanol + Water (1:1, v/v) | 20 °C | 123 g/L |

| This compound Dihydrochalcone (NHDC) | Water | 20 °C | 0.4 g/L |

| This compound Dihydrochalcone (NHDC) | Water | 80 °C | 650 g/L |

Experimental Protocols for Solubility Determination

The determination of this compound solubility typically employs established methods such as the shake-flask technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method (based on OECD Guideline 105)

This is a widely accepted method for determining the water solubility of compounds. A similar principle is applied for organic solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary tests.

-

After reaching equilibrium, the suspension is allowed to stand to let the undissolved particles settle.

-

A sample of the supernatant is withdrawn and centrifuged to further separate any suspended particles.

-

The clear supernatant is then carefully sampled, diluted as necessary with an appropriate solvent, and filtered through a syringe filter.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, typically HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of dissolved this compound.

Typical HPLC System:

-

HPLC instrument with a UV-Vis detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., methanol or acetonitrile). The exact composition can be optimized.

-

Isocratic or gradient elution

Procedure:

-

A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

The filtered sample from the shake-flask experiment is injected into the HPLC system.

-

The peak area of this compound in the sample chromatogram is measured.

-

The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

A Technical Guide to the Degradation of Neohesperidin: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, is a precursor to the intense sweetener this compound Dihydrochalcone (NHDC). The stability of this compound and its derivatives is a critical factor in the food and pharmaceutical industries. Understanding the degradation products and pathways of this compound is paramount for ensuring product efficacy, safety, and shelf-life. This technical guide provides an in-depth analysis of the degradation of this compound under various conditions, including microbial, chemical, and physical stressors. It summarizes quantitative data, details experimental protocols, and visualizes the degradation pathways to serve as a comprehensive resource for professionals in research and development.

Degradation Pathways and Products

This compound is susceptible to degradation through several pathways, including microbial metabolism, acid and base hydrolysis, oxidation, thermal stress, and photolysis. These processes lead to the formation of various degradation products, altering the compound's structure and properties.

Microbial Degradation

In the human gut, this compound dihydrochalcone (NHDC) undergoes significant metabolism by intestinal microbiota.[1][2] The primary degradation pathway involves a stepwise deglycosylation followed by hydrolysis.

The initial step is the removal of the rhamnose and glucose moieties, leading to the formation of the aglycone, hesperetin dihydrochalcone.[1] This is followed by the hydrolysis of hesperetin dihydrochalcone to form 3-(3-hydroxy-4-methoxyphenyl)propionic acid and phloroglucinol.

Key Degradation Products:

-

Hesperetin dihydrochalcone 4'-β-D-glucoside (transient intermediate)

-

Hesperetin dihydrochalcone (aglycone)

-

3-(3-hydroxy-4-methoxyphenyl)propionic acid

-

3-(3,4-dihydroxyphenyl)propionic acid

-

Phloroglucinol

Chemical Degradation: Acid and Base Hydrolysis

This compound is highly susceptible to degradation under both acidic and basic conditions. Forced degradation studies have shown that significant degradation occurs upon exposure to 0.1 N HCl and 0.1 N NaOH.

Under acidic conditions at elevated temperatures, the glycosidic bonds of NHDC are hydrolyzed, leading to the formation of the aglycone hesperetin dihydrochalcone, along with glucose and rhamnose. Strong alkaline conditions, particularly at high temperatures which can be encountered during manufacturing, can also lead to the formation of specific degradation products.

Key Degradation Products:

-

Hesperetin dihydrochalcone

-

Glucose

-

Rhamnose

-

Phloroacetophenone neohesperidoside (formed under strong alkaline conditions)

-

Hesperetin dihydrochalcone 7'-glucoside

Oxidative Degradation

This compound exhibits susceptibility to oxidative stress. Studies have shown that treatment with hydrogen peroxide can lead to degradation, although to a lesser extent compared to acid and base hydrolysis.

Thermal and Photolytic Degradation

Thermal stability studies indicate that the degradation of NHDC in aqueous solutions follows pseudo-first-order kinetics. The stability is pH-dependent, with maximum stability observed in the pH range of 3-5. At a pH of 4.5, the degradation follows first-order kinetics with a half-life that decreases with increasing temperature.

This compound also undergoes moderate degradation when exposed to dry heat and UV radiation.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data from forced degradation studies and kinetic analyses of this compound and NHDC.

Table 1: Forced Degradation of this compound

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of this compound |

| Acid Hydrolysis | 0.1 N HCl | 2 hours | Reflux | 0% |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | Reflux | 0% |

| Oxidative Stress | 6% w/w H₂O₂ | 4 hours | Room Temp. | 88.1% |

| Hydrolytic (Water) | Water | 8 hours | Reflux | 97.6% |

| Dry Heat | - | 8 hours | 105°C | 48.8% |

| Photolytic | UV radiation (254 nm) | 8 hours | - | 59.9% |

Table 2: Thermal Degradation Kinetics of this compound Dihydrochalcone (NHDC) at pH 4.5

| Temperature (°C) | Half-life (t₁/₂) |

| 50 | 195 days |

| 70 | 62 days |

| 90 | 23 days |

Note: The time to achieve a 10% decrease in the initial concentration of NHDC in an aqueous solution at 20°C and pH 4.5 has been reported as 164 days.

Experimental Protocols

Forced Degradation Studies of this compound

1. Acid-Induced Degradation:

-

Procedure: Reflux 10 mg of this compound in 10 ml of 0.1 N Hydrochloric acid (HCl) for 2 hours.

-

Sample Preparation: Dilute the solution 10 times with methanol before chromatographic analysis.

2. Base-Induced Degradation:

-

Procedure: Reflux 10 mg of this compound in 10 ml of 0.1 N Sodium Hydroxide (NaOH) for 2 hours.

-

Sample Preparation: Dilute the solution 10 times with methanol for analysis.

3. Oxidative Degradation:

-

Procedure: Add 10 ml of 6% w/w Hydrogen Peroxide (H₂O₂) to 10 mg of this compound and keep the solution for 4 hours.

-

Sample Preparation: Dilute the solution 10 times with methanol prior to analysis.

4. Hydrolytic (Water-Induced) Degradation:

-

Procedure: Reflux 10 mg of this compound in 10 ml of water for 8 hours.

-

Sample Preparation: Dilute the resulting solution 10 times with methanol.

5. Dry Heat Degradation:

-

Procedure: Place 10 mg of this compound in an oven at 105°C for 8 hours.

-

Sample Preparation: Dissolve the sample in 100 ml of methanol for analysis.

6. Photochemical Stability Study:

-

Procedure: Place 10 mg of this compound in an Ultraviolet (UV) cabinet at 254 nm for 8 hours.

-

Sample Preparation: Transfer the exposed sample to a 100 ml volumetric flask and make up the volume with methanol.

Analytical Method:

-

Technique: High-Performance Thin-Layer Chromatography (HPTLC).

-

Mobile Phase: Ethyl acetate:methanol:formic acid:water (7.1:1.4:1:0.5 v/v/v/v).

-

Detection: Scanning at 254 nm.

In Vitro Microbial Degradation of this compound Dihydrochalcone

-

Inoculum: Human fecal slurries from healthy donors.

-

Culture Medium: A complex medium suitable for the growth of anaerobic intestinal bacteria.

-

Procedure:

-

Prepare anaerobic fecal slurries.

-

Inoculate the culture medium with the fecal suspension.

-

Add a stock solution of this compound dihydrochalcone to the culture to a final concentration of 0.5 mM.

-

Incubate the cultures under anaerobic conditions.

-

Collect samples at different time points for analysis.

-

-

Analysis:

-

Identify and quantify this compound dihydrochalcone and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

-

Conclusion

The degradation of this compound is a multifaceted process influenced by a variety of factors including pH, temperature, microbial activity, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis of the glycosidic linkages and further breakdown of the aglycone structure. For professionals in the pharmaceutical and food industries, a thorough understanding of these degradation pathways and the resulting products is essential for developing stable formulations, predicting shelf-life, and ensuring the quality and safety of products containing this compound or its derivatives. The provided data and protocols serve as a foundational guide for further research and development in this area.

References

In Vitro Biological Activities of Neohesperidin: A Technical Guide

Abstract: Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This document provides a comprehensive technical overview of the primary biological activities of this compound as demonstrated through in vitro studies. It details the compound's antioxidant, anti-inflammatory, and anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. Its efficacy has been evaluated using various standard in vitro assays, which measure its ability to neutralize reactive oxygen species (ROS) and other radicals.

Quantitative Data: Antioxidant Assays

The antioxidant capacity of this compound has been quantified through several methods, with results summarized below.

| Assay Type | Radical/Species | Key Findings | Reference |

| TEAC | ABTS Radical | Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.6 ± 0.2 mM. | [1] |

| Superoxide Scavenging | Superoxide Anion (O₂⁻) | Scavenging activity/inhibition of formation ranging from 31.53% to 84.62%. | [2] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Scavenging effect ranging from 6.00% to 23.49%. | [2] |

| Lipid Peroxidation | Non-enzymatic | Inhibition ranging from 15.43% to 95.33%. | [2] |

| ROS Accumulation | TNF-α induced ROS | Reduced the accumulation of ROS in human rheumatoid arthritis fibroblast-like synoviocytes. | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (analytical grade)

-

This compound (and positive control, e.g., Ascorbic Acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis Spectrophotometer

Procedure (Microplate Method):

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM or 0.2 mM stock solution of DPPH in methanol. Protect from light. Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

-

Sample Preparation: Prepare a series of concentrations of this compound in methanol.

-

Assay:

-

To respective wells of a 96-well plate, add 100 µL of the various concentrations of the this compound solutions.

-

Add 100 µL of methanol to blank wells.

-

Add 100 µL of the DPPH working solution to all sample and control wells.

-

To the blank wells, add 100 µL of methanol.

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of DPPH radicals, is determined by plotting the inhibition percentage against the sample concentrations.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Cell Line / Model | Stimulus | Measured Effect | Quantitative Result | Reference |

| Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | Cytokine Reduction | Decrease in IL-1β, IL-6, IL-8, TNF-α | |

| Macrophage and Adipocyte Cultures | - | Cytokine Reduction | Significant reduction in TNF-α and IL-6 | |

| 3T3-L1 Cells | - | Cytokine mRNA Reduction | TNF-α: ↓45.4%; IL-1β: ↓47.0% | |

| HUVECs | LPS | Cytokine Release Inhibition | Decrease in IL-1β, IL-6, TNF-α |

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Studies show this compound can suppress the activity of the transcription factor NF-κB. This is achieved by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade halts the transcription of various pro-inflammatory genes.

Caption: Modulation of the MAPK Pathway by this compound.

This compound has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including TAK1, ERK1/2, and p38. By downregulating these signaling molecules, this compound effectively dampens the downstream inflammatory response.

Anticancer Activity

In vitro studies have revealed that this compound possesses cytotoxic and pro-apoptotic properties against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Quantitative Data: Cytotoxicity

| Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 24 h | 47.4 ± 2.6 µM | |

| MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 48 h | 32.5 ± 1.8 µM |

Mechanism: Induction of Apoptosis

This compound induces apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins.

References

- 1. scispace.com [scispace.com]

- 2. In vitro scavenger and antioxidant properties of hesperidin and this compound dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of Citrus Flavonoids this compound, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

Neohesperidin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1] Extensive preclinical research highlights its potential in the management of various pathologies, including neurodegenerative diseases, inflammatory conditions, metabolic disorders, and cancer. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

Flavonoids, a class of natural phytochemicals, are renowned for their health-promoting benefits.[2][3] Among them, this compound and its derivatives have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the scientific evidence for this compound's therapeutic applications.

Pharmacological Activities and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. Its diverse activities are detailed below.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective capabilities in models of cerebral ischemia-reperfusion injury and Alzheimer's disease.

-

Mechanism in Cerebral Ischemia: In a rat model of middle cerebral artery occlusion (MCAO), this compound was found to attenuate cerebral ischemia-reperfusion injury. It achieves this by inhibiting neuronal apoptosis and oxidative stress through the regulation of the apoptotic pathway and the activation of the Akt/Nrf2/HO-1 pathway. Specifically, it inhibits the upregulation of Bax, cytochrome c, and cleaved caspases-9 and -3, while also preventing the downregulation of Bcl-2. Furthermore, it activates the Akt/Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.

-

Mechanism in Alzheimer's Disease: A derivative, this compound dihydrochalcone (NHD), has been identified as a multi-target inhibitor for Alzheimer's disease therapeutics. It exhibits strong BACE1 and amyloid-β (Aβ) aggregation inhibition, alongside potent antioxidant activity. NHD binds to the active site of BACE1, inducing a conformational change that prevents substrate recognition. It also alters the aggregation pathways of Aβ, reducing the formation of toxic oligomers and fibrils. Additionally, this compound has been shown to protect primary cultured hippocampal neurons from Aβ₂₅₋₃₅-induced apoptosis by preventing the S-nitrosylation of protein-disulphide isomerase (PDI), thereby reducing endoplasmic reticulum (ER) stress.

Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives exhibit potent anti-inflammatory properties across various models.

-

Mechanism of Action: this compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and adipocytes. The anti-inflammatory effects of this compound in fibroblast-like synoviocytes from patients with rheumatoid arthritis are attributed to the inhibition of the MAPK signaling pathway. Furthermore, in a model of colitis-associated colorectal cancer, this compound inhibited the NF-κB/p65 and ERK/p38 MAPK pathways, leading to reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. NHDC has also been shown to alleviate lipopolysaccharide-induced vascular endothelium dysfunction by inhibiting the release of inflammatory cytokines and decreasing the phosphorylation of TAK1, ERK1/2, and NF-κB. In a model of high-fat diet-induced colitis, this compound was found to reduce colorectal inflammation via the JAK2/STAT3 pathway.

Anticancer Activity

This compound has demonstrated pro-apoptotic and anti-proliferative effects in cancer cells.

-

Mechanism in Breast Cancer: In human breast adenocarcinoma MDA-MB-231 cells, this compound induces apoptosis by activating the Bcl-2/Bax-mediated signaling pathway. It upregulates the expression of p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.

-

Mechanism in Colitis-Associated Colorectal Cancer: In an in vivo model, this compound was shown to inhibit colon tumorigenesis by attenuating tumor proliferation, inducing apoptosis, and inhibiting angiogenesis. These effects are linked to the inhibition of the NF-κB/p65 and ERK/p38 MAPK pathways.

Metabolic Regulation